molecular formula C9H11N3O2S B595583 N-Boc-2-Amino-4-cyanothiazole CAS No. 1210278-19-5

N-Boc-2-Amino-4-cyanothiazole

Cat. No. B595583
CAS RN: 1210278-19-5
M. Wt: 225.266
InChI Key: NCIFXFYMOYDWHW-UHFFFAOYSA-N
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Description

N-Boc-2-Amino-4-cyanothiazole is a chemical compound with the molecular formula C9H11N3O2S . It has a molecular weight of 225.27 . It is a solid substance .


Synthesis Analysis

The synthesis of N-Boc-2-Amino-4-cyanothiazole and similar compounds has been reported in several studies . For instance, one method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Molecular Structure Analysis

The InChI code for N-Boc-2-Amino-4-cyanothiazole is 1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13) . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

The N-Boc group in N-Boc-2-Amino-4-cyanothiazole can be deprotected using various methods . One such method involves the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

N-Boc-2-Amino-4-cyanothiazole is a solid substance . It has a molecular weight of 225.27 and a molecular formula of C9H11N3O2S .

Scientific Research Applications

Protection of Amines

N-Boc-2-Amino-4-cyanothiazole is used in the protection of amines, amino acids, and peptides under heterogeneous conditions . The N-Boc protection is chemoselective and efficient, and it can be applied to various structurally diverse amines, amino acids, and peptides .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis. The N-Boc derivatives of amino groups in amino acids are an important strategy in peptide synthesis as they can be easily converted into free amines . This is particularly useful in Merrifield solid-phase peptide synthesis .

Resistance to Racemization

N-Boc-2-Amino-4-cyanothiazole is resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions . This is a significant advantage in the synthesis of complex molecules.

Ultrasound Irradiation

The compound has been used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation . This approach achieved selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Green Chemistry

N-Boc-2-Amino-4-cyanothiazole is used in green chemistry, specifically in the N-Boc protection of amines . The process is environmentally friendly, requiring mild conditions, inexpensive and easily available reagents, and no auxiliary substances .

Synthesis of Key Intermediates

The compound is used in the synthesis of key intermediates of natural products. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, was synthesized from L-cystine in an overall yield of 54% through three steps .

Mechanism of Action

While the specific mechanism of action for N-Boc-2-Amino-4-cyanothiazole is not mentioned in the search results, compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

The safety information for N-Boc-2-Amino-4-cyanothiazole indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H315, H319, H332, and H335 .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as N-Boc-2-Amino-4-cyanothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable .

properties

IUPAC Name

tert-butyl N-(4-cyano-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFXFYMOYDWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672082
Record name tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-Amino-4-cyanothiazole

CAS RN

1210278-19-5
Record name tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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